1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3’-PHENYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole and quinazoline moiety, both of which are known for their significant biological activities. The presence of fluorine and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3’-PHENYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The quinazoline moiety can be synthesized through various methods, including aza-reactions, microwave-assisted reactions, and metal-mediated reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as phase-transfer catalysis and ultrasound-promoted reactions can be employed to enhance the efficiency of the synthesis . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-3’-PHENYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted indole and quinazoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3’-PHENYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3’-PHENYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The quinazoline ring can inhibit specific kinases and other proteins involved in cell signaling pathways, contributing to its anticancer and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit similar biological activities.
Quinazoline Derivatives: Quinazolinones and quinazolinediones are structurally related and have comparable therapeutic applications.
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-3’-PHENYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both indole and quinazoline moieties in a single molecule allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C28H20FN3O2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
1'-[(2-fluorophenyl)methyl]-3-phenylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C28H20FN3O2/c29-23-15-7-4-10-19(23)18-31-25-17-9-6-14-22(25)28(27(31)34)30-24-16-8-5-13-21(24)26(33)32(28)20-11-2-1-3-12-20/h1-17,30H,18H2 |
InChI Key |
SHBSECZDPRPYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F |
Origin of Product |
United States |
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